methyl (Z)-3-anilino-2-nitroprop-2-enoate
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Overview
Description
Methyl (Z)-3-anilino-2-nitroprop-2-enoate is an organic compound characterized by its unique structural features, including a nitro group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-3-anilino-2-nitroprop-2-enoate typically involves the condensation of aniline with methyl 2-nitroacrylate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, ensures consistent product quality. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl (Z)-3-anilino-2-nitroprop-2-enoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Reduction: Methyl (Z)-3-anilino-2-aminoprop-2-enoate.
Substitution: Various substituted aniline derivatives.
Hydrolysis: Methyl (Z)-3-anilino-2-nitroprop-2-enoic acid.
Scientific Research Applications
Methyl (Z)-3-anilino-2-nitroprop-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the design of novel materials with unique electronic or optical properties.
Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of methyl (Z)-3-anilino-2-nitroprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aniline moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Methyl (Z)-3-anilino-2-nitroprop-2-enoate can be compared with other similar compounds, such as:
Methyl (E)-3-anilino-2-nitroprop-2-enoate: The (E)-isomer has different spatial arrangement of substituents, leading to variations in reactivity and biological activity.
Methyl 3-anilino-2-nitropropanoate: Lacks the double bond, resulting in different chemical properties and reactivity.
Methyl 3-anilino-2-nitrobut-2-enoate: Contains an additional carbon in the chain, affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific (Z)-configuration, which influences its chemical reactivity and interactions with biological targets.
Properties
Molecular Formula |
C10H10N2O4 |
---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
methyl (Z)-3-anilino-2-nitroprop-2-enoate |
InChI |
InChI=1S/C10H10N2O4/c1-16-10(13)9(12(14)15)7-11-8-5-3-2-4-6-8/h2-7,11H,1H3/b9-7- |
InChI Key |
XEPBMOGQWNYCNO-CLFYSBASSA-N |
Isomeric SMILES |
COC(=O)/C(=C/NC1=CC=CC=C1)/[N+](=O)[O-] |
Canonical SMILES |
COC(=O)C(=CNC1=CC=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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